![molecular formula C26H22NO2P B14477014 Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate CAS No. 70036-31-6](/img/structure/B14477014.png)
Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate: is a chemical compound known for its unique structure and reactivity. It is a derivative of benzoic acid and contains a phosphanylidene group, which is a key feature in its chemical behavior. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate typically involves the reaction of triphenylphosphine with a suitable benzoate derivative. The reaction conditions often include the use of a solvent such as chloroform or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate is used as a reagent in Wittig reactions to form alkenes. It is also used in the synthesis of various heterocyclic compounds .
Biology and Medicine: Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphanylidene group can participate in the formation of carbon-phosphorus bonds, which is a key step in many organic transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
- Methyl (triphenylphosphoranylidene)acetate
- Ethyl (triphenylphosphoranylidene)acetate
- Phenyl (triphenylphosphoranylidene)acetate
Comparison: Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate is unique due to the presence of the benzoate moiety, which imparts different reactivity compared to other similar compounds. The benzoate group allows for additional substitution reactions and provides a different electronic environment, making it distinct in its chemical behavior.
Propiedades
Número CAS |
70036-31-6 |
|---|---|
Fórmula molecular |
C26H22NO2P |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
methyl 2-[(triphenyl-λ5-phosphanylidene)amino]benzoate |
InChI |
InChI=1S/C26H22NO2P/c1-29-26(28)24-19-11-12-20-25(24)27-30(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-20H,1H3 |
Clave InChI |
DUFMIJVGHUBAJL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





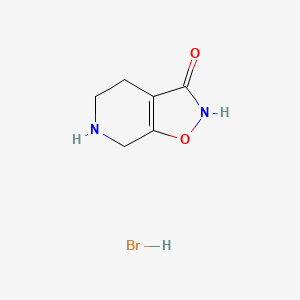

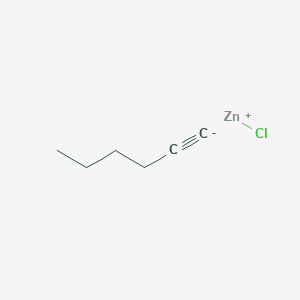
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
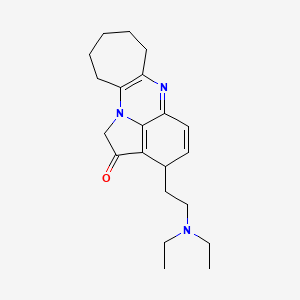
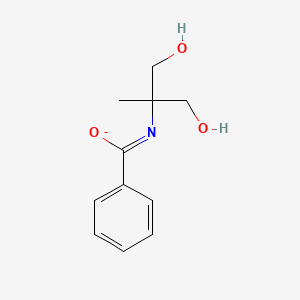
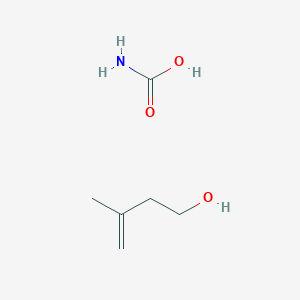

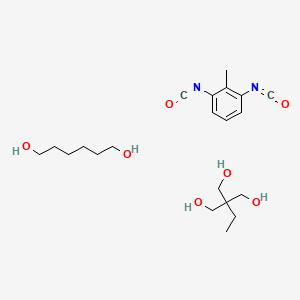
![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
